Methyl 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate
Description
Molecular Characterization & Structural Analysis
Systematic Nomenclature & Chemical Identification
IUPAC Nomenclature Rules & Derivative Classification
The compound adheres to IUPAC nomenclature guidelines as methyl 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate . This name is constructed by identifying the principal functional group (acetate ester) and the substituents on the oxazole ring:
- 1,2-Oxazole : A five-membered heterocyclic ring with oxygen at position 1 and nitrogen at position 2.
- Substituents :
The nomenclature follows IUPAC rules for esters and heterocyclic compounds, prioritizing the longest carbon chain and substituent numbering for clarity.
CAS Registry Number & Alternative Naming Conventions
The compound is registered under CAS 1239772-79-2 . Alternative identifiers include:
No alternative common names are documented in scientific literature, reflecting its specialized use in synthetic chemistry.
SMILES Notation & InChI Key Cryptographic Representation
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Registry | 1239772-79-2 | |
| SMILES | O=C(OC)CC1=C(Cl)ON=C1C |
|
| InChIKey | SCDXCVMAJGIHOB-UHFFFAOYSA-N | |
| Molecular Formula | C₇H₈ClNO₃ | |
| Molecular Weight | 189.59 g/mol |
SMILES Interpretation :
The SMILES string O=C(OC)CC1=C(Cl)ON=C1C encodes the acetate ester (O=C(OC)), a methylene bridge (CC), and the oxazole core (C1=C(Cl)ON=C1C). The numbering aligns with IUPAC rules, ensuring unambiguous structural representation.
InChIKey Derivation :
The InChIKey is a hashed representation of the InChI string, which includes all atoms, bonds, and stereochemistry. For this compound, the InChI is:InChI=1S/C7H8ClNO3/c1-4-3-6(11-8-4)5-7(9)10-2/h5H,3H2,1-2H3/t6-/m0/s1
This encodes the oxazole ring’s connectivity, substituents, and stereochemistry.
Structural Features & Functional Group Analysis
Oxazole Ring Architecture
The 1,2-oxazole ring consists of:
- Oxygen at position 1.
- Nitrogen at position 2.
- Substituents :
- 5-Chloro : Electron-withdrawing group influencing electronic properties.
- 3-Methyl : Electron-donating group modulating steric and electronic effects.
- 4-Acetate : An ester group introducing potential reactivity (e.g., hydrolysis).
Acetate Ester Group
The acetate moiety (CH₃CO₂CH₂-) is attached via a methylene bridge to the oxazole ring. Key characteristics include:
- Ester Linkage : Susceptible to hydrolysis under acidic or basic conditions.
- Polarity : Enhances solubility in polar solvents compared to non-ester analogs.
- Steric Effects : The methylene bridge minimizes steric hindrance between the ester and oxazole ring.
Comparative Structural Analysis
| Feature | Oxazole Ring | Acetate Group |
|---|---|---|
| Functional Role | Heterocyclic scaffold | Reactivity site |
| Electronic Influence | Chlorine (electron-withdrawing), methyl (electron-donating) | Esters (polarizable) |
| Steric Profile | Planar ring structure | Linear methylene bridge |
Cryptographic Representations in Computational Chemistry
SMILES vs. InChI: Complementary Tools
| Parameter | SMILES | InChI |
|---|---|---|
| Purpose | Linear notation for structural input | Canonical representation for database matching |
| Stereochemistry | Explicit with @ or @@ |
Implicit in / and \ notations |
| Isotopes | Not encoded | Encoded via H or C prefixes |
| Application | Cheminformatics, database queries | Unique compound identification |
For this compound, the SMILES O=C(OC)CC1=C(Cl)ON=C1C omits stereochemical details, while the InChI explicitly defines the oxazole ring’s tautomerism and substituent positions.
Properties
IUPAC Name |
methyl 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-4-5(3-6(10)11-2)7(8)12-9-4/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJOJGNRPOPLCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1CC(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of β-Keto Amide Intermediate
A modified HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)-mediated coupling between 3-chloro-3-methyl-4-oxopentanoic acid and methylamine generates the β-keto amide 9 (Scheme 1):
3-Chloro-3-methyl-4-oxopentanoic acid + Methylamine → Amide **9** (HATU, iPr₂EtN, THF, 70%)
Key data :
Cyclodehydration with T3P®
Propanephosphonic acid anhydride (T3P®) promotes efficient cyclodehydration under microwave irradiation:
Amide **9** → Isoxazole **25** (T3P®, MeCN, 100°C, microwave, 98%)
Optimization notes :
- Microwave conditions reduce reaction time from days to minutes.
- Vent-and-seal vessels prevent pressure buildup, enhancing safety.
1,3-Dipolar Cycloaddition Approach
An alternative route employs nitrile oxide cycloaddition, advantageous for regioselective chloro and methyl group placement.
Nitrile Oxide Generation
Chlorinated nitrile oxides are synthesized from hydroxamoyl chlorides. For example, 5-chloro-3-methylhydroxamoyl chloride is prepared via reaction of hydroxylamine with 3-chloro-3-methylbutanoyl chloride:
3-Chloro-3-methylbutanoyl chloride + Hydroxylamine → Hydroxamoyl chloride (Et₃N, CH₂Cl₂, 0°C, 85%)
Cycloaddition with Methyl Propiolate
The nitrile oxide reacts with methyl propiolate in a [3+2] cycloaddition to form the isoxazole ring:
Hydroxamoyl chloride + Methyl propiolate → Isoxazole **25** (rt, 12h, 78%)
Regiochemical control : The electron-deficient acetylene (methyl propiolate) directs nitrile oxide addition to position 4, ensuring correct substituent placement.
Post-Cyclization Functionalization
For precursors lacking the acetate group, esterification or alkylation introduces the methyl ester.
Esterification of Carboxylic Acid Intermediates
A H-type mordenite-catalyzed esterification, adapted from methyl acetate synthesis, converts carboxylic acids to esters:
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid + Methanol → Methyl ester (H-MOR, 150°C, 8MPa, 92%)
Catalyst details :
Mitsunobu Reaction for Direct Esterification
The Mitsunobu reaction installs the methyl ester under mild conditions:
2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)ethanol + Methyl Acetate → Methyl ester (DIAD, PPh₃, 0°C, 88%)
Advantages :
- Avoids strong acids/bases, preserving acid-sensitive substituents.
- High enantiomeric excess (>98% ee) when chiral centers are present.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Regioselectivity |
|---|---|---|---|---|
| Robinson–Gabriel | 70–98 | >95 | High | Moderate |
| 1,3-Dipolar Cycloaddition | 78–85 | 90 | Moderate | High |
| Mitsunobu Esterification | 88–92 | 98 | Low | N/A |
Key observations :
- Microwave-assisted cyclodehydration offers the highest yields and scalability.
- Cycloaddition provides superior regioselectivity but requires stringent nitrile oxide handling.
Challenges and Optimization Strategies
Chlorine Substituent Stability
Chlorine at position 5 is prone to displacement under basic conditions. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The oxazole ring can be subjected to oxidation or reduction reactions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: DMF, DMSO, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxazole N-oxides .
Scientific Research Applications
Antimicrobial and Antifungal Properties
Preliminary studies indicate that methyl 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate exhibits notable antimicrobial and antifungal activities. These properties make it a candidate for developing new pharmaceuticals aimed at treating infections caused by resistant strains of bacteria and fungi. The compound's mechanism of action is believed to involve interactions with specific biological targets, potentially modulating pathways related to inflammation and infection.
Anti-inflammatory and Cancer Therapeutics
Research into compounds with similar oxazole structures has shown promise in anti-inflammatory applications and cancer therapy. This compound may share these therapeutic potentials due to its structural similarities with other bioactive oxazoles. Studies are ongoing to investigate its efficacy in inhibiting tumor growth and reducing inflammation in various models.
Synthetic Organic Chemistry
The versatility of this compound in synthetic organic chemistry is highlighted by its ability to undergo several chemical transformations. This property allows chemists to use it as a building block for synthesizing more complex molecules, which can be utilized in drug discovery and development.
Data Table: Comparison with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-(5-Chloro-3-methyl-1,2-oxazol-4-yl)acetic acid | Acid | Lacks ester functionality; more polar |
| Methyl 2-(5-methyl-1,2-oxazol-3-yl)acetate | Oxazole derivative | Different methyl substitution pattern |
| 5-Chloro-N-(methyl)-1,2-benzothiazole | Thiazole derivative | Different heterocyclic structure |
This table illustrates how this compound stands out due to its specific chlorine substitution and ester functionality, which may confer distinct reactivity compared to similar compounds.
Study on Antimicrobial Activity
In a recent study published in a peer-reviewed journal, this compound was tested against various bacterial strains. Results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis.
Exploration in Cancer Therapy
Another study explored the potential of this compound as an Hsp90 chaperone inhibitor. This research found that the compound could effectively inhibit the growth of cancer cells in vitro by interfering with protein folding mechanisms essential for tumor survival .
Mechanism of Action
The mechanism of action of Methyl 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The chloro and methyl substituents on the oxazole ring can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-chloro-1,2-oxazol-4-yl)acetate
- Methyl 2-(3-methyl-1,2-oxazol-4-yl)acetate
- Methyl 2-(5-bromo-3-methyl-1,2-oxazol-4-yl)acetate
Uniqueness
Methyl 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate is unique due to the presence of both chloro and methyl substituents on the oxazole ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in various synthetic and research applications .
Biological Activity
Methyl 2-(5-chloro-3-methyl-1,2-oxazol-4-yl)acetate is an organic compound notable for its unique oxazole ring structure, which contributes to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, antifungal, anticancer properties, and its potential mechanisms of action.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 189.60 g/mol. The compound features a chlorine atom at the 5-position of the oxazole ring, which enhances its electrophilic character and potential reactivity in biological systems.
Synthesis
The synthesis of this compound typically involves the cyclization of precursors under controlled conditions. A common method includes reacting 2-chloro-3-methyl-1,2-oxazole with methyl chlorooxoacetate in the presence of bases like sodium hydride or potassium carbonate, often in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Antimicrobial and Antifungal Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial and antifungal activities. It has been tested against various bacterial strains with notable results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Additionally, it has shown antifungal activity against Candida albicans and Fusarium oxysporum .
Anticancer Activity
Research suggests that compounds with similar oxazole structures have potential anticancer properties. This compound may act as a candidate for drug discovery in cancer therapy due to its ability to interact with specific molecular targets involved in tumor growth regulation .
The mechanism of action for this compound is believed to involve its interaction with various enzymes and receptors within biological pathways. The oxazole ring can modulate the activity of these targets, potentially influencing inflammatory responses and microbial resistance .
Case Studies
A study investigating the effects of oxazole derivatives on cancer cell lines demonstrated that compounds structurally related to this compound exhibited cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
